bombyxin II bombyxin II
Brand Name: Vulcanchem
CAS No.: 116134-01-1
VCID: VC0219616
InChI:
SMILES:
Molecular Formula: C23H19NO4
Molecular Weight: 0

bombyxin II

CAS No.: 116134-01-1

Cat. No.: VC0219616

Molecular Formula: C23H19NO4

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

bombyxin II - 116134-01-1

Specification

CAS No. 116134-01-1
Molecular Formula C23H19NO4
Molecular Weight 0

Introduction

Structural Characteristics

Bombyxin II possesses a three-dimensional structure that bears significant resemblance to human insulin but with notable distinctions that influence its functional properties. Like insulin, bombyxin II consists of two non-identical peptide chains—designated as A and B chains—connected by disulfide bonds . Specifically, the A chain comprises 20 amino acid residues while the B chain contains 28 amino acid residues .

The sequence homology between bombyxin II and human insulin is substantial but partial, with the A chain showing approximately 50% similarity and the B chain demonstrating about 30% similarity to their human insulin counterparts . This partial homology suggests both common evolutionary origins and functional divergence between these peptide families.

This structural arrangement indicates that bombyxin II may be more closely related to relaxin than to insulin in evolutionary terms. The structural divergence in the B-chain C-terminal region appears particularly significant for receptor specificity, as this domain is crucial for insulin's interaction with its receptor but dispensable for bombyxin activity . These findings suggest that insulin may have evolved an additional receptor-recognition site in its B-chain C-terminal β-strand specifically to differentiate its signaling pathway from those of bombyxin and relaxin .

Gene Expression and Protein Synthesis

The genetic basis and protein synthesis pathway of bombyxin II illustrate sophisticated molecular processing mechanisms that parallel mammalian insulin production. The bombyxin II gene encodes a polypeptide comprised of multiple structural components: a signal peptide, B-chain, C-peptide, and A-chain . This arrangement mirrors the organization of proinsulin in mammals, suggesting conservation of processing mechanisms across diverse taxonomic groups.

Expression of bombyxin II follows a pathway similar to insulin biosynthesis: initial transcription of the gene is followed by translation of the bombyxin precursor, which contains a signal peptide (S57), B chain (b84), two basic amino acid residues, C peptide (C63), two additional basic amino acid residues, and an A chain (A60) . Post-translational processing involves sequential modifications, beginning with removal of the signal peptide and formation of disulfide bonds—including one intrachain bond and two interchain connections—to generate pre-bombyxin .

The final maturation step involves proteolytic excision of the C peptide, resulting in mature bombyxin that contains only the A and B chains connected by disulfide linkages . This process directly parallels proinsulin processing in vertebrates, underscoring the evolutionary conservation of insulin-family peptide maturation.

For experimental studies of bombyxin II expression, researchers have developed innovative strategies to produce the mature hormone in non-endocrine cell systems. Since conventional expression in non-endocrine cells typically yields only pre-bombyxin (with the C-peptide intact), modified gene constructs have been engineered. These constructs incorporate furin recognition sites at the A-C and C-B junctions, enabling non-endocrine cells containing furin proteases to process the precursor into mature bombyxin .

To facilitate detection and purification of recombinant bombyxin, expression constructs often incorporate histidine tags downstream of the bombyxin sequence, allowing identification via anti-histidine antibodies in the absence of commercially available bombyxin-specific antibodies .

Physiological Functions

Glucose Metabolism

Bombyxin II demonstrates significant metabolic regulatory functions that parallel insulin action in vertebrates, particularly regarding carbohydrate metabolism. In Bombyx mori, bombyxin II induces hypotrehalosemia (reduced hemolymph trehalose levels) by promoting the hydrolysis of trehalose (the primary hemolymph sugar in insects) to glucose . This function bears striking similarity to insulin-mediated reduction of blood glucose in vertebrates, though the primary circulating carbohydrates differ between these systems.

Beyond its effects on trehalose metabolism, bombyxin II significantly influences glycogen dynamics in insect tissues. Studies have demonstrated that bombyxin II reduces glycogen content in the fat body of Bombyx mori , suggesting a role in mobilizing stored carbohydrate reserves. This function potentially parallels insulin's complex effects on glycogen synthesis and breakdown in vertebrate liver and muscle tissues, though with apparent differences in directional control.

Of particular significance are recent findings regarding bombyxin II's effects on mammalian cells. When expressed in eukaryotic systems and applied to human HepG2 hepatocellular carcinoma cells, the mature 4kd form of bombyxin II (consisting of only A and B chains) promotes glucose uptake with efficiency comparable to 10 nM human insulin . This cross-species activity suggests conservation of fundamental signaling mechanisms despite evolutionary divergence.

Further investigations have revealed that bombyxin II also enhances glycogen synthesis in HepG2 cells, and this effect appears mediated through the phosphoinositide 3-kinase (PI3K) signaling pathway . When PI3K is inhibited using wortmannin S1952, the glycogen synthesis induced by bombyxin II is significantly reduced, indicating that bombyxin II likely activates similar downstream signaling cascades as mammalian insulin .

Cell Proliferation

Beyond metabolic regulation, bombyxin II demonstrates significant mitogenic properties, promoting cell proliferation in multiple tissues. In Bombyx mori, bombyxin II stimulates proliferation within the hematopoietic organ (HPO) . When HPOs from fifth-instar larvae are cultured with bombyxin II, the number of discharged hemocytes increases in a dose-dependent manner, indicating enhanced cell proliferation .

This mitogenic effect extends beyond blood cell formation to other proliferative tissues. Research has demonstrated that bombyxin II promotes ovarian development in Bombyx mori , suggesting a role in reproductive maturation. These diverse proliferative effects indicate that bombyxin II, like vertebrate insulin and insulin-like growth factors, functions as a pleiotropic regulator of both metabolism and growth.

The signaling pathways mediating these proliferative effects remain under investigation, but the observed activities across multiple tissue types suggest that bombyxin II may activate conserved growth-promoting cascades similar to those employed by vertebrate insulin-family peptides.

Methods of Detection and Measurement

Quantification of bombyxin II has evolved substantially over decades of research, with increasingly sensitive and specific methodologies developed to measure this hormone in biological samples. These techniques have proven essential for investigating the physiological regulation and functions of bombyxin II.

Early detection methods relied on radioimmunoassay (RIA) using anti-bombyxin-II antibodies and 125I-labeled native bombyxin-II . This approach provided a detection sensitivity equivalent to approximately 0.2 Samia units of bombyxin activity, roughly corresponding to several tens of picograms of the hormone . While this assay enabled foundational studies on bombyxin physiology, questions regarding antibody cross-reactivity with other bombyxin species limited its interpretative precision.

More recently, time-resolved fluoroimmunoassay (TR-FIA) techniques have been developed, employing a sandwich protocol with two monoclonal antibodies against synthetic bombyxin-II . In this approach, one antibody serves as a capture antibody while the other is biotin-labeled for detection. This methodology has substantially improved detection limits, with a lower threshold of approximately 3 pg (bombyxin-II equivalents) , enabling more precise measurement of physiological bombyxin concentrations.

These quantitative techniques have facilitated crucial discoveries regarding bombyxin secretion patterns, including its relationship to feeding state. Measurements using RIA have demonstrated that bombyxin release closely correlates with nutritional status—bombyxin hemolymph titers decrease during starvation while brain content increases, with these patterns rapidly reversing upon refeeding . Such findings have established bombyxin as a nutritionally-regulated hormone with functional parallels to vertebrate insulin.

Comparative Analysis with Insulin and Other Related Peptides

Bombyxin II occupies a distinctive position within the insulin superfamily, showing structural and functional similarities to both insulin and relaxin while maintaining unique characteristics. Comparative analysis reveals a complex evolutionary relationship between these peptides and provides insights into the diversification of insulin-like signaling across animal phyla.

Perhaps most remarkably, bombyxin II can activate insulin-like signaling in mammalian cells, promoting glucose uptake with efficiency comparable to human insulin . This cross-species activity indicates conservation of fundamental receptor-binding and signal transduction mechanisms despite hundreds of millions of years of evolutionary divergence between insects and mammals.

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